molecular formula C17H12FN B12039963 2-(p-Fluorophenyl)-5-phenyl-2,4-pentadienenitrile CAS No. 125369-82-6

2-(p-Fluorophenyl)-5-phenyl-2,4-pentadienenitrile

Cat. No.: B12039963
CAS No.: 125369-82-6
M. Wt: 249.28 g/mol
InChI Key: QGVOKVHULDCKGJ-QSJINSDNSA-N
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Description

2-(p-Fluorophenyl)-5-phenyl-2,4-pentadienenitrile is an organic compound characterized by the presence of a fluorophenyl group and a phenyl group attached to a pentadienenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Fluorophenyl)-5-phenyl-2,4-pentadienenitrile typically involves the reaction of p-fluorobenzaldehyde with phenylacetonitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by a subsequent dehydration step to form the desired pentadienenitrile compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(p-Fluorophenyl)-5-phenyl-2,4-pentadienenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(p-Fluorophenyl)-5-phenyl-2,4-pentadienenitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(p-Fluorophenyl)-5-phenyl-2,4-pentadienenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(p-Fluorophenyl)-2-methylpropionic acid: This compound shares the fluorophenyl group but has a different backbone structure.

    1-(p-Fluorophenyl)-2-(2′-pyridyl)ethanol: Another compound with a fluorophenyl group, but with different functional groups and applications.

Uniqueness

2-(p-Fluorophenyl)-5-phenyl-2,4-pentadienenitrile is unique due to its specific combination of functional groups and the resulting chemical properties

Properties

CAS No.

125369-82-6

Molecular Formula

C17H12FN

Molecular Weight

249.28 g/mol

IUPAC Name

(2E,4E)-2-(4-fluorophenyl)-5-phenylpenta-2,4-dienenitrile

InChI

InChI=1S/C17H12FN/c18-17-11-9-15(10-12-17)16(13-19)8-4-7-14-5-2-1-3-6-14/h1-12H/b7-4+,16-8-

InChI Key

QGVOKVHULDCKGJ-QSJINSDNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(/C#N)\C2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C#N)C2=CC=C(C=C2)F

Origin of Product

United States

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